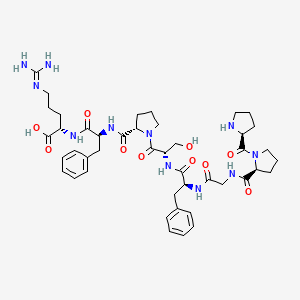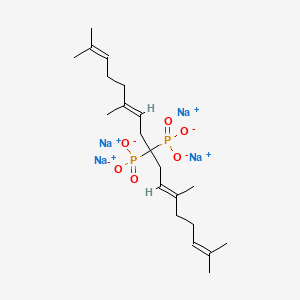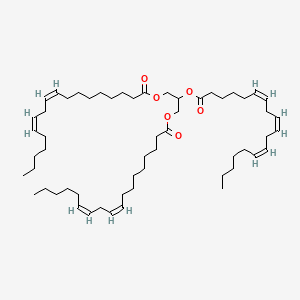
Protein kinase inhibitors 1 hydrochloride
Descripción general
Descripción
El inhibidor de la proteína quinasa 1 (clorhidrato) es un potente inhibidor de la proteína quinasa 2 que interactúa con el homeodominio (HIPK2), con un valor de IC50 de 74 nM para HIPK2 y 136 nM para HIPK1 . Este compuesto se utiliza ampliamente en la investigación científica debido a su capacidad de inhibir selectivamente quinasas proteicas específicas, convirtiéndolo en una herramienta valiosa en el estudio de las vías de señalización celular y los mecanismos de las enfermedades.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del inhibidor de la proteína quinasa 1 (clorhidrato) normalmente implica múltiples pasos, incluida la formación de la estructura principal y la funcionalización posterior. La ruta sintética exacta puede variar, pero generalmente incluye los siguientes pasos:
Formación de la estructura principal: Esto implica la construcción del marco molecular básico mediante una serie de reacciones químicas como la condensación, la ciclización y las reacciones de acoplamiento.
Funcionalización: La estructura principal se funcionaliza luego con varios sustituyentes para mejorar su actividad inhibitoria y selectividad. Esto puede implicar reacciones como la halogenación, la alquilación y la acilación.
Formación de clorhidrato: El paso final implica la conversión del compuesto en su forma de sal de clorhidrato, lo que aumenta su solubilidad y estabilidad.
Métodos de producción industrial
La producción industrial del inhibidor de la proteína quinasa 1 (clorhidrato) sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de alto rendimiento, plataformas de síntesis automatizadas y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El inhibidor de la proteína quinasa 1 (clorhidrato) experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo. Las condiciones generalmente implican entornos ácidos o básicos y temperaturas controladas.
Reducción: Los reactivos comunes incluyen borohidruro de sodio, hidruro de litio y aluminio e hidrogenación catalítica. Las condiciones a menudo implican atmósferas inertes y bajas temperaturas.
Sustitución: Los reactivos comunes incluyen halógenos (cloro, bromo), agentes alquilantes (yoduro de metilo) y nucleófilos (aminas, tioles). Las condiciones varían según la reacción específica, pero a menudo implican solventes como diclorometano o etanol.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y de las condiciones de reacción. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución generalmente dan como resultado la formación de nuevos enlaces carbono-carbono o carbono-heteroátomo.
Aplicaciones Científicas De Investigación
El inhibidor de la proteína quinasa 1 (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica, incluidas:
Química: Se utiliza como herramienta para estudiar los mecanismos de la inhibición de las quinasas y para desarrollar nuevas metodologías sintéticas.
Biología: Se emplea en la investigación de las vías de señalización celular, particularmente las que involucran a HIPK2 y quinasas relacionadas.
Medicina: Se explora como un posible agente terapéutico para enfermedades caracterizadas por una actividad de quinasa desregulada, como el cáncer y los trastornos inflamatorios.
Industria: Se utiliza en el desarrollo de nuevos fármacos y como compuesto de referencia en el control de calidad y el desarrollo de ensayos.
Mecanismo De Acción
El inhibidor de la proteína quinasa 1 (clorhidrato) ejerce sus efectos al unirse selectivamente al sitio de unión al ATP de HIPK2, inhibiendo así su actividad quinasa . Esta inhibición evita la fosforilación de sustratos aguas abajo, interrumpiendo las vías de señalización celular involucradas en la proliferación celular, la apoptosis y las respuestas al estrés. La selectividad del compuesto por HIPK2 sobre otras quinasas se atribuye a su estructura molecular única, que permite interacciones específicas con el sitio activo de HIPK2.
Comparación Con Compuestos Similares
El inhibidor de la proteína quinasa 1 (clorhidrato) se puede comparar con otros inhibidores de quinasas, como:
Estaurosporina: Un inhibidor de quinasa de amplio espectro con alta potencia pero baja selectividad.
Imatinib: Un inhibidor selectivo de la quinasa BCR-ABL, utilizado en el tratamiento de la leucemia mieloide crónica.
Gefitinib: Un inhibidor de la quinasa del receptor del factor de crecimiento epidérmico (EGFR), utilizado en el tratamiento del cáncer de pulmón de células no pequeñas.
Singularidad
La singularidad del inhibidor de la proteína quinasa 1 (clorhidrato) radica en su alta selectividad por HIPK2, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de esta quinasa en los procesos celulares y los mecanismos de las enfermedades. Su capacidad de inhibir selectivamente HIPK2 sin afectar significativamente otras quinasas reduce la probabilidad de efectos fuera del objetivo, mejorando su utilidad tanto en la investigación básica como en el desarrollo terapéutico.
Propiedades
IUPAC Name |
(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S.ClH/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23;/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26);1H/b14-8+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLSZGRUEDWPNC-XHIXCECLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C/4\C(=O)NC(=O)S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B8069485.png)








![1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one;sulfane](/img/structure/B8069549.png)

![Methyl (2S)-3-methyl-2-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate](/img/structure/B8069560.png)

